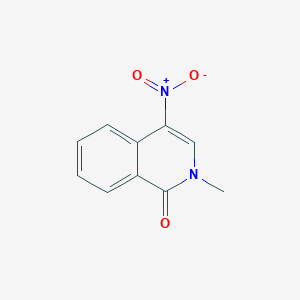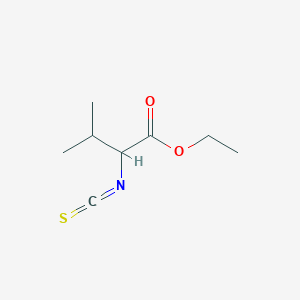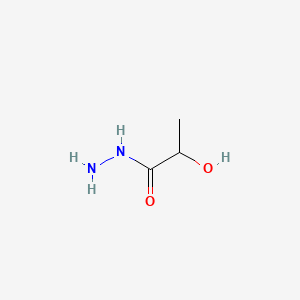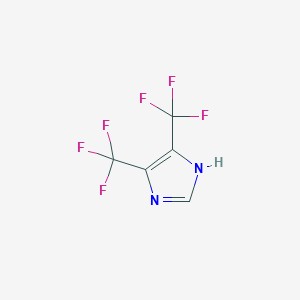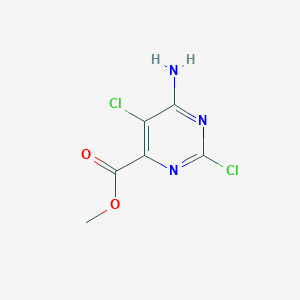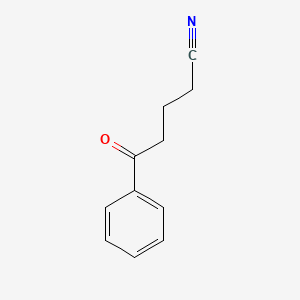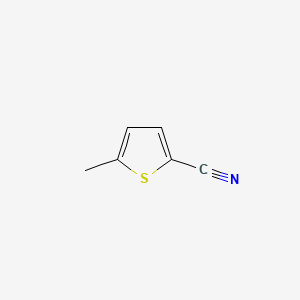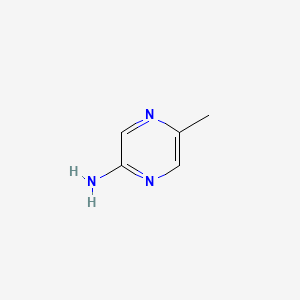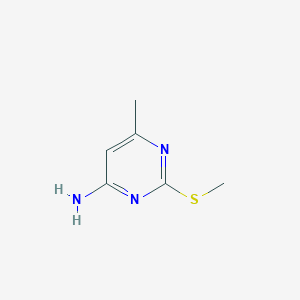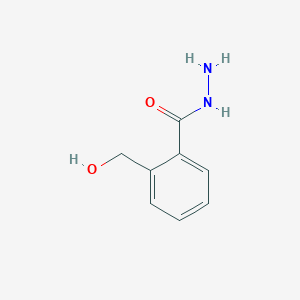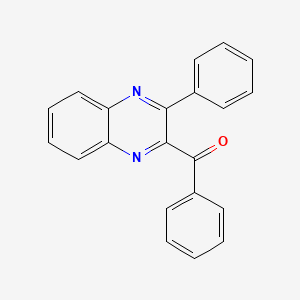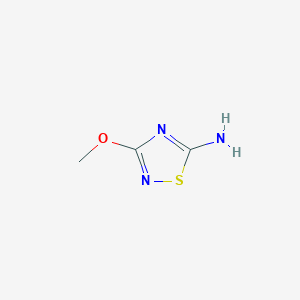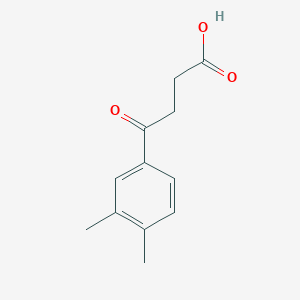
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 5465-18-9 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is 192.26 . Its molecular formula is C12H16O2 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” are not available, there are studies on boron-catalysed direct amidation reactions . These reactions involve the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .Physical And Chemical Properties Analysis
“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a powder at room temperature . It has a molecular weight of 192.26 and a molecular formula of C12H16O2 . The density is 1.053g/cm3 and the boiling point is 328.7ºC at 760 mmHg .科学的研究の応用
Organic Synthesis
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds, such as pyrazoles and pyrimidines, which are prevalent in pharmaceuticals. For instance, it can react with hydrazine derivatives to form pyrazole carboxylic acids, which are important for creating compounds with potential medicinal properties .
Safety and Hazards
The safety information available indicates that “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
作用機序
Target of Action
It is closely related to compounds involved in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its targets could be involved in similar biochemical processes.
Mode of Action
Based on its structural similarity to compounds used in suzuki–miyaura coupling , it may interact with its targets through a similar mechanism. This involves the formation of new carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Compounds involved in suzuki–miyaura coupling and boron-catalysed direct amidation reactions have been shown to affect various biochemical pathways. These include oxidative addition and transmetalation , which involve the transfer of groups between molecules and could potentially be affected by this compound.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence their bioavailability and distribution within the body .
Result of Action
Related compounds have been shown to have various effects, such as the inhibition of nitrification , which could potentially be a result of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity . For example, the stability of similar compounds has been shown to be affected by storage temperature .
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIHUHNPOHTZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311847 |
Source


|
| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
CAS RN |
51036-98-7 |
Source


|
| Record name | 51036-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

